6-(Tert-butyl)pyridin-3-amine

Overview

Description

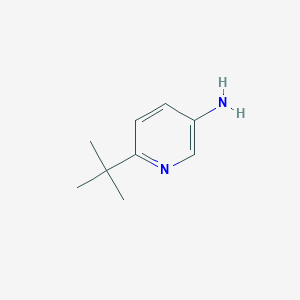

6-(Tert-butyl)pyridin-3-amine is a heterocyclic organic compound with the molecular formula C9H14N2. It features a pyridine ring substituted with a tert-butyl group at the 6-position and an amine group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Tert-butyl)pyridin-3-amine typically involves the introduction of the tert-butyl group and the amine group onto the pyridine ring. One common method involves the reaction of 6-bromo-3-nitropyridine with tert-butylamine under reductive conditions to yield the desired product. The reaction conditions often include the use of a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction of the nitro group to an amine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 6-(Tert-butyl)pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Reagents such as halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) are used.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

6-(Tert-butyl)pyridin-3-amine has been investigated for its potential as an anticancer agent. It acts as a substrate for protein arginine methyltransferase 5 (PRMT5), which is implicated in several cancers. Studies have shown that compounds derived from this amine can inhibit PRMT5 activity, leading to reduced tumor growth in preclinical models. For instance, a derivative exhibited significant potency in inhibiting cancer cell proliferation, suggesting its potential as a therapeutic agent against solid tumors .

2. Neuroprotective Effects

Research indicates that this compound may also possess neuroprotective properties. Its structural similarities to known neuroprotective agents suggest that it could modulate neurotransmitter systems or provide antioxidant effects, which are crucial for protecting neuronal cells from degeneration .

3. Synthesis of Bioactive Molecules

This compound serves as a versatile building block in the synthesis of various bioactive molecules. Its ability to participate in nucleophilic substitutions and coupling reactions makes it valuable in the development of new pharmaceuticals .

Materials Science

1. Polymer Chemistry

In polymer chemistry, this compound has been used to synthesize poly(ether imide)s with enhanced thermal stability and mechanical properties. The incorporation of this amine into polymer backbones allows for the tuning of material properties, making them suitable for high-performance applications such as aerospace and electronics .

2. Chiral Separation Applications

Recent advancements have explored the use of this compound in the creation of covalent organic frameworks (COFs) for chiral separation processes. These frameworks leverage the compound's functional groups to selectively interact with chiral molecules, enhancing separation efficiency in analytical applications .

Synthetic Organic Chemistry

1. Reaction Mechanisms

The compound has been utilized in various synthetic methodologies, including the synthesis of N-(pyridin-2-yl)amides through C–C bond cleavage reactions. This process highlights its utility in generating complex molecular structures under mild conditions .

2. Development of New Catalysts

There is ongoing research into using this compound as a ligand in catalytic systems. Its ability to stabilize metal centers could lead to new catalytic pathways for organic transformations, thereby expanding its application scope within synthetic organic chemistry .

Case Studies

Mechanism of Action

The mechanism of action of 6-(Tert-butyl)pyridin-3-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the formation of ergosterol in fungal cells by targeting the enzyme sterol 14-alpha demethylase (CYP51). This inhibition disrupts the cell membrane integrity, leading to antifungal effects .

Comparison with Similar Compounds

- 6-(Tert-butyl)pyridin-2-amine

- 6-(Tert-butyl)pyridin-4-amine

- 6-(Tert-butyl)pyridin-3-ol

Comparison: 6-(Tert-butyl)pyridin-3-amine is unique due to the specific positioning of the tert-butyl and amine groups, which influence its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications .

Biological Activity

6-(Tert-butyl)pyridin-3-amine is a heterocyclic organic compound characterized by a pyridine ring substituted with a tert-butyl group at the 6-position and an amino group at the 3-position. Its molecular formula is . This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of tropomyosin receptor kinases (TRKs) and for its potential therapeutic applications in cancer and pain management.

Inhibition of Tropomyosin Receptor Kinases (TRKs)

This compound has been identified as a potent inhibitor of TRKs, which are critical in regulating cell proliferation and differentiation. This inhibition is particularly relevant for targeting TRK mutations associated with various cancers. The compound's unique steric properties, conferred by the tert-butyl group, enhance its binding affinity to TRK receptors, making it a promising candidate for cancer therapeutics.

Antinociceptive Properties

Research has demonstrated that derivatives of this compound exhibit significant antinociceptive effects in neuropathic pain models. In vivo studies have shown that these compounds can block capsaicin-induced hypothermia and produce strong antiallodynic effects, indicating their potential utility in pain management therapies .

Antifungal Activity

The compound has also been investigated for its antifungal properties, particularly against Candida species. It acts by targeting sterol 14-alpha demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway. This interaction disrupts fungal cell membrane integrity, leading to antifungal activity against both susceptible and multidrug-resistant strains .

The mechanism of action for this compound involves several biochemical pathways:

- Binding to TRKs : The compound binds to the active sites of TRKs, inhibiting their activity and thereby affecting downstream signaling pathways involved in cell growth and survival.

- Inhibition of CYP51 : By interacting with CYP51, it interferes with ergosterol synthesis, crucial for maintaining fungal cell membrane structure and function.

- Hydrophobic Interactions : Docking studies suggest that the tert-butyl group enhances hydrophobic interactions with target proteins, improving binding efficiency .

Table 1: Summary of Biological Activities

| Activity | Target | Effect | Reference |

|---|---|---|---|

| Inhibition of TRKs | Tropomyosin Receptor Kinases | Prevents cell proliferation | |

| Antinociceptive | hTRPV1 | Reduces pain sensitivity | |

| Antifungal | CYP51 | Disrupts ergosterol biosynthesis |

Case Study: Antinociceptive Effects

In a study evaluating the antinociceptive properties of this compound derivatives, researchers synthesized several analogs and conducted tests on neuropathic pain models. The most potent analogs demonstrated IC50 values ranging from to , showcasing their potential as effective analgesics .

Future Directions

The ongoing research into this compound suggests several avenues for further exploration:

- Development of TRK Inhibitors : Continued optimization of this compound could lead to new cancer therapies targeting TRK mutations.

- Exploration of Antimicrobial Properties : Further studies could assess its efficacy against other pathogens beyond Candida species.

- Investigating Pharmacokinetics : Understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles will be crucial for advancing this compound toward clinical applications.

Q & A

Basic Research Questions

Q. How can the structural identity of 6-(tert-butyl)pyridin-3-amine be confirmed experimentally?

- Methodological Answer : Use X-ray crystallography to resolve the crystal structure. Programs like SHELXL and SHELXT automate refinement and space-group determination, enabling accurate atomic coordinate assignment . For visualization and intermolecular interaction analysis, employ the Mercury CSD software to assess packing patterns and void spaces . Cross-validate with spectroscopic data (NMR, FT-IR) to confirm functional groups and substituent positions.

Q. What are the common synthetic routes for this compound?

- Methodological Answer :

- Route 1 : Start with pyridine derivatives functionalized at the 3-position. Introduce the tert-butyl group via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃). Protect the amine group with a tert-butyloxycarbonyl (Boc) group during synthesis to prevent side reactions .

- Route 2 : Modify pre-functionalized pyridines (e.g., 6-halo-pyridin-3-amine) via nucleophilic substitution with tert-butyl lithium. Monitor reaction progress using HPLC-MS to ensure purity .

Q. How can solubility challenges for biological assays be addressed?

- Methodological Answer : Optimize solubility by:

- Testing polar aprotic solvents (e.g., DMSO, as reported for analogs with ≥26.2 mg/mL solubility ).

- Introducing hydrophilic substituents (e.g., hydroxyl or methoxy groups) while retaining the tert-butyl moiety for steric stabilization.

- Employing co-solvents (e.g., PEG-400) or nanoformulation techniques for in vivo studies.

Advanced Research Questions

Q. How can derivatives of this compound be designed for biological activity (e.g., enzyme inhibition)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace the tert-butyl group with bioisosteres (e.g., trifluoromethyl or cyclopropyl) to modulate lipophilicity and target binding .

- Functionalization : Introduce pharmacophores (e.g., tetrazine groups) for click chemistry applications, enabling conjugation to biomolecules or fluorescent tags .

- Screening : Use high-throughput assays to evaluate inhibition of Notch signaling (as seen in analogs like Limantrafin ) or kinase pathways.

Q. How should conflicting spectroscopic data (e.g., NMR shifts) be reconciled?

- Methodological Answer :

- Solvent and pH Effects : Compare NMR data acquired in identical solvents (e.g., DMSO-d₆ vs. CDCl₃). For example, pyridin-amine protons may show downfield shifts in polar solvents due to hydrogen bonding .

- Impurity Analysis : Use LC-MS to detect byproducts (e.g., dealkylated intermediates) that could skew integration ratios.

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and match experimental observations.

Q. What strategies optimize this compound for click chemistry applications?

- Methodological Answer :

- Tetrazine Conjugation : Synthesize 6-(tetrazine)pyridin-3-amine derivatives via inverse electron-demand Diels-Alder reactions. Ensure tert-butyl steric effects do not hinder reactivity .

- Protection/Deprotection : Use Boc protection during synthesis to prevent amine interference in cycloaddition reactions. Remove Boc post-conjugation using TFA .

Q. How can computational tools predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate interactions with catalytic metal centers (e.g., Pd or Cu) to assess binding affinity and transition-state stability.

- Docking Studies : Model the compound in enzyme active sites (e.g., cytochrome P450) to predict metabolic pathways or inhibitory effects.

Q. Methodological Tables

Table 1 : Key Synthetic Intermediates and Their Applications

Table 2 : Solubility Optimization Strategies

| Strategy | Example | Outcome |

|---|---|---|

| Co-solvent system | DMSO/PBS (1:4 v/v) | Enhanced in vitro solubility |

| Hydrophilic substituents | Methoxy group at C4 | Improved aqueous solubility |

| Nanoemulsion formulation | PEG-400-based nanoparticles | Stable in vivo delivery |

Properties

IUPAC Name |

6-tert-butylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-9(2,3)8-5-4-7(10)6-11-8/h4-6H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIXMWFCKMCQLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301291156 | |

| Record name | 6-(1,1-Dimethylethyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39919-70-5 | |

| Record name | 6-(1,1-Dimethylethyl)-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39919-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1,1-Dimethylethyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.